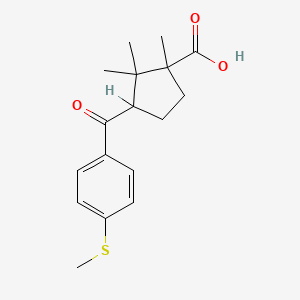
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C17H22O3S It is a derivative of cyclopentanecarboxylic acid, featuring a benzoyl group substituted with a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,2,2-trimethylcyclopentanecarboxylic acid with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively, in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: HO, m-CPBA
Reduction: LiAlH, sodium borohydride (NaBH)
Substitution: Alcohols, amines, acid chlorides, catalysts like sulfuric acid (HSO)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Esters, amides
Aplicaciones Científicas De Investigación
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The benzoyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentanecarboxylic acid: Similar structure but lacks the methylthio group.
1,2,2-Trimethyl-3-(4-chlorobenzoyl)cyclopentanecarboxylic acid: Contains a chlorine atom instead of a methylthio group.
1,2,2-Trimethyl-3-(4-nitrobenzoyl)cyclopentanecarboxylic acid: Contains a nitro group instead of a methylthio group.
Uniqueness
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
61469-03-2 |
|---|---|
Fórmula molecular |
C17H22O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1,2,2-trimethyl-3-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3S/c1-16(2)13(9-10-17(16,3)15(19)20)14(18)11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,19,20) |
Clave InChI |
XWTSRBQUGSDXQQ-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C |
SMILES canónico |
CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C |
Sinónimos |
3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid 3-TTCCA p-3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















